3-Ethyl-1-(pyrrolidin-3-yl)urea chemical properties
3-Ethyl-1-(pyrrolidin-3-yl)urea chemical properties
An In-Depth Technical Guide to the Physicochemical and Reactive Properties of 3-Ethyl-1-(pyrrolidin-3-yl)urea
Introduction
In the landscape of modern medicinal chemistry and drug development, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The target molecule of this guide, 3-Ethyl-1-(pyrrolidin-3-yl)urea, represents a confluence of two such scaffolds: the five-membered pyrrolidine ring and the versatile urea linker. The pyrrolidine nucleus is a ubiquitous feature in a multitude of FDA-approved drugs and natural alkaloids, prized for its ability to confer favorable physicochemical properties such as enhanced aqueous solubility and to provide a three-dimensional vector for exploring chemical space.[1][2] The urea functional group is equally significant, acting as a rigid and potent hydrogen bond donor-acceptor unit, crucial for anchoring ligands to their biological targets, particularly in the development of enzyme inhibitors and receptor modulators.[3][4]
This technical guide provides a comprehensive, in-depth analysis of the chemical properties of 3-Ethyl-1-(pyrrolidin-3-yl)urea. As direct experimental data for this specific molecule is not extensively published, this document leverages established principles of organic chemistry and data from closely related analogues to construct a predictive framework. It is designed for researchers, scientists, and drug development professionals, offering not just a list of properties but a causal explanation of its synthesis, reactivity, and characterization. The protocols described herein are designed as self-validating systems, providing a robust starting point for the synthesis and study of this promising chemical entity.
Molecular Structure and Physicochemical Properties
Structural Analysis
3-Ethyl-1-(pyrrolidin-3-yl)urea is an unsymmetrical urea derivative. Its structure consists of a central carbonyl group double-bonded to two nitrogen atoms. One nitrogen is substituted with an ethyl group, while the other is attached at the 3-position of a pyrrolidine ring. The pyrrolidine ring contains a secondary amine, which, along with the two amide-like nitrogens of the urea, can participate in significant hydrogen bonding.
Caption: Figure 1: Key functional groups of the target molecule.
Predicted Physicochemical Properties
Quantitative prediction of a molecule's properties is essential for anticipating its behavior in biological and chemical systems. The following table summarizes key physicochemical parameters for 3-Ethyl-1-(pyrrolidin-3-yl)urea, computed based on established algorithms and data from structurally similar compounds like 1-(Pyrrolidin-3-yl)urea hydrochloride and N-Ethylurea.[5][6][7]
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₇H₁₅N₃O | Defines the elemental composition. |
| Molecular Weight | 157.21 g/mol | Influences diffusion, bioavailability, and adherence to Lipinski's Rule of Five. |
| Topological Polar Surface Area (TPSA) | 67.15 Ų | Critical for predicting membrane permeability and oral bioavailability. A value < 140 Ų is generally favorable.[5] |
| logP (Octanol/Water Partition Coeff.) | -0.5 to 0.5 | Measures lipophilicity. This range suggests good aqueous solubility, beneficial for formulation and distribution.[5] |
| Hydrogen Bond Donors | 3 | The two urea N-H groups and the pyrrolidine N-H are key interaction points with biological targets.[5] |
| Hydrogen Bond Acceptors | 2 | The carbonyl oxygen and the pyrrolidine nitrogen can accept hydrogen bonds.[5] |
| Rotatable Bonds | 3 | Indicates molecular flexibility, which can influence binding affinity and entropy.[8] |
Synthesis Strategies and Methodologies
The synthesis of unsymmetrical ureas like 3-Ethyl-1-(pyrrolidin-3-yl)urea can be approached through several reliable methods. The choice of strategy often depends on the availability of starting materials, safety considerations, and desired scale.
Retrosynthetic Analysis
The most logical and field-proven approach for retrosynthesis involves the disconnection of the carbon-nitrogen bonds of the urea moiety. This yields two primary synthons: an amine and an isocyanate equivalent. This leads to two viable synthetic pathways.
Caption: Figure 2: Retrosynthetic analysis of the target urea.
Pathway A, reacting 3-aminopyrrolidine with ethyl isocyanate, is generally preferred due to the commercial availability and stability of the starting materials.
Recommended Protocol: Isocyanate-Amine Coupling
This method is the most direct and widely used for synthesizing unsymmetrical ureas.[4][9] It relies on the nucleophilic attack of an amine on the electrophilic carbonyl carbon of an isocyanate.
Causality and Experimental Choices:
-
Solvent: A dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to prevent hydrolysis of the highly reactive isocyanate.
-
Temperature: The reaction is typically initiated at 0 °C to control the initial exothermic reaction, then allowed to warm to room temperature to ensure completion.
-
Stoichiometry: A slight excess of the amine can be used to ensure all the isocyanate is consumed, but a 1:1 ratio is often sufficient.
-
Workup: A simple aqueous workup removes any water-soluble byproducts, and extraction isolates the desired product. Purification is typically achieved via column chromatography or recrystallization.
Step-by-Step Methodology:
-
Preparation: To a solution of 3-aminopyrrolidine (1.0 eq) in anhydrous DCM (0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere, stir at 0 °C.
-
Addition: Add ethyl isocyanate (1.05 eq) dropwise to the stirred solution over 5 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor reaction progress by TLC or LC-MS.
-
Quenching: Upon completion, quench the reaction by adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography.
Caption: Figure 3: Experimental workflow for urea synthesis.
Reactivity and Stability Profile
Understanding the reactivity of 3-Ethyl-1-(pyrrolidin-3-yl)urea is crucial for its handling, storage, and application in further chemical synthesis or biological assays.
Hydrolytic Stability
Urea derivatives are susceptible to hydrolysis, particularly under acidic or strongly basic conditions. In acidic solution, the reaction mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon.[10][11] This is followed by nucleophilic attack by water, leading to a tetrahedral intermediate that ultimately collapses to release the constituent amines and carbon dioxide.[11]
Studies on urea stability show it is most stable in the pH range of 4-8.[12] Stability decreases significantly with increasing temperature.[12][13] For long-term storage, the compound should be kept in a dry, solid form at or below room temperature. In solution, buffered systems at approximately pH 6 are optimal.[12]
Reactivity of the Pyrrolidine Moiety
The secondary amine within the pyrrolidine ring is a key reactive site. It is nucleophilic and basic, meaning it can readily undergo:
-
Protonation: In the presence of acid, it will form a pyrrolidinium salt. This can be a useful strategy for increasing aqueous solubility.
-
Alkylation/Acylation: The nitrogen can be functionalized with various electrophiles (e.g., alkyl halides, acyl chlorides) to generate a library of N-substituted derivatives. This is a common strategy in late-stage drug functionalization.[9]
The general mechanism for many reactions in the urea series involves the reversible combination of molecules, often dearranging into an amine and an isocyanate equivalent, which can then be trapped by other nucleophiles.[14]
Analytical Characterization
Rigorous analytical characterization is required to confirm the identity and purity of the synthesized molecule. The following table outlines the expected results from standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | - Ethyl Group: A quartet (~3.2-3.4 ppm) for the -CH₂- and a triplet (~1.1-1.2 ppm) for the -CH₃. - Pyrrolidine Ring: Complex multiplets between ~1.8-4.5 ppm. The proton at C3 will be a multiplet coupled to adjacent protons. - N-H Protons: Broad singlets or triplets for the three N-H protons, which may be exchangeable with D₂O. |
| ¹³C NMR | - Carbonyl Carbon: A downfield signal in the range of ~155-160 ppm. - Ethyl Group: Two signals at ~35-40 ppm (-CH₂-) and ~15 ppm (-CH₃-). - Pyrrolidine Ring: Four distinct signals for the ring carbons. |
| Mass Spec. (ESI+) | - [M+H]⁺: Expected at m/z 158.1288. - Fragmentation: Potential fragments corresponding to the loss of the ethyl group or cleavage across the pyrrolidine ring. |
| IR Spectroscopy | - N-H Stretch: Broad bands in the 3300-3400 cm⁻¹ region. - C-H Stretch: Bands just below 3000 cm⁻¹. - C=O Stretch (Amide I): A strong, sharp absorption around 1630-1660 cm⁻¹.[15] - N-H Bend (Amide II): A band around 1550-1580 cm⁻¹. |
Potential Biological Significance and Applications
The 3-Ethyl-1-(pyrrolidin-3-yl)urea scaffold is of significant interest to drug development professionals due to the established biological activities of its constituent parts.
-
Pharmacological Relevance: Pyrrolidine-urea derivatives have been successfully developed as potent and selective agonists for G-protein coupled receptors, such as the GPBAR1 bile acid receptor.[16] The urea moiety is critical for forming key hydrogen bond interactions in the receptor binding pocket. Furthermore, related structures have shown potential as anti-cancer, neuroprotective, and antimicrobial agents.[17]
-
Scaffold for Library Synthesis: The presence of three distinct N-H groups, including a secondary amine on the pyrrolidine ring, makes this molecule an excellent starting point for combinatorial chemistry. The pyrrolidine nitrogen, in particular, can be derivatized to modulate physicochemical properties like solubility and lipophilicity without altering the core urea pharmacophore responsible for target binding.[1] This allows for systematic Structure-Activity Relationship (SAR) studies.
Conclusion
3-Ethyl-1-(pyrrolidin-3-yl)urea is a molecule with significant potential, built from pharmacologically validated scaffolds. While specific experimental data is sparse, a robust understanding of its chemical properties can be confidently predicted from established chemical principles and analysis of its analogues. This guide provides a comprehensive framework for its synthesis via a reliable isocyanate-amine coupling protocol, outlines its expected reactivity and stability profile, and details the analytical methods required for its characterization. For researchers in drug discovery, this molecule represents a valuable and synthetically accessible building block for the development of novel therapeutics.
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